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Compound Name: o
tetrahydroquinoline

Cat. No.: B1442474

An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline for Researchers and
Drug Development Professionals

Introduction

3-Bromo-5,6,7,8-tetrahydroquinoline is a heterocyclic building block of significant interest in
medicinal chemistry and drug discovery. Its unique structure, featuring a partially saturated
quinoline core with a bromine atom at the 3-position, provides a versatile scaffold for the
synthesis of a wide array of more complex, biologically active molecules. The bromine atom
serves as a key functional handle, enabling a variety of cross-coupling and substitution
reactions to introduce chemical diversity. This guide offers a comprehensive overview of its
commercial availability, synthesis, key applications, and the analytical methods crucial for its
characterization and quality control.

Part 1: Commercial Availability and Procurement

3-Bromo-5,6,7,8-tetrahydroquinoline is accessible through several fine chemical suppliers
that cater to the research and development sector. The availability of this compound as a
catalog item facilitates its direct integration into synthetic workflows without the need for multi-
step in-house synthesis from basic starting materials. When procuring this reagent, researchers
should consider purity, quantity, and lead times, as these can vary between suppliers.
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Below is a summary of commercial sources for 3-Bromo-5,6,7,8-tetrahydroquinoline (CAS
No. 82132-68-1).

Supplier

Catalog
Number

Purity

Molecular
Formula

Molecular
Weight

Notes

ChemScene

CS-0102098

295%

CoH10BrN

212.09 g/mol

Offers custom
synthesis and
commercial
production

services.[1]

Fisher

Scientific

50-217-8576

Not specified

CoH10BrN

212.09 g/mol

Available
through the
eMolecules
Building
Block Tool via
the
Encompass

Program.[2]

Echemi

82132-68-1

Not specified

CoH10BrN

Not specified

Listed by
various
traders,
including
HANGZHOU
LEAP CHEM
CO., LTD.[3]

PubChem

53485154

Not specified

CoH10BrN

212.09 g/mol

Lists multiple

suppliers.[4]

Part 2: Synthesis and Chemical Properties

While readily available commercially, understanding the synthesis of 3-Bromo-5,6,7,8-
tetrahydroquinoline provides valuable context for its reactivity and potential impurities. The
synthesis of brominated quinolines and tetrahydroquinolines often involves direct bromination
of the parent heterocycle or a multi-step sequence starting from simpler precursors.[5]
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A plausible synthetic approach for 3-Bromo-5,6,7,8-tetrahydroquinoline could involve the
bromination of 5,6,7,8-tetrahydroquinoline. The regioselectivity of this reaction would be a
critical factor.

Brominating Agent
(e.g., NBS, Br2)
Solvent

G,6,7,8-Tetrahydroquino|inej 3-Bromo-5,6,7,8-tetrahydroquinolin(a

Click to download full resolution via product page

Caption: A potential synthetic route to 3-Bromo-5,6,7,8-tetrahydroquinoline.

Chemical and Physical Properties

Property Value Source

3-bromo-5,6,7,8-
IUPAC Name o PubChem[4]
tetrahydroquinoline

CAS Number 82132-68-1 ChemScene[1]
Molecular Formula CoH10BrN PubCheml[4]
Molecular Weight 212.09 g/mol PubChem[4]
SMILES C1CCC2=C(C1)C=C(C=N2)Br PubChem[4]
InChikey FKERWWYCYWMBHC- PubChem[4]

UHFFFAOYSA-N

Part 3: Applications in Research and Drug
Development

The primary utility of 3-Bromo-5,6,7,8-tetrahydroquinoline in drug discovery lies in its role as
a versatile intermediate. The quinoline scaffold is a "privileged structure” in medicinal chemistry,
appearing in numerous approved drugs.[6] The bromine atom at the 3-position acts as a
reactive site for introducing a wide range of substituents, which is crucial for exploring
structure-activity relationships (SAR).

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1442474?utm_src=pdf-body
https://www.benchchem.com/product/b1442474?utm_src=pdf-body-img
https://www.benchchem.com/product/b1442474?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/53485154
https://www.chemscene.com/product/82132-68-1.html
https://pubchem.ncbi.nlm.nih.gov/compound/53485154
https://pubchem.ncbi.nlm.nih.gov/compound/53485154
https://pubchem.ncbi.nlm.nih.gov/compound/53485154
https://pubchem.ncbi.nlm.nih.gov/compound/53485154
https://www.benchchem.com/product/b1442474?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_3_Bromoquinoline_in_Medicinal_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Key Synthetic Transformations and Applications:

e Cross-Coupling Reactions: The bromine atom is ideally suited for palladium-catalyzed cross-
coupling reactions such as the Suzuki-Miyaura reaction. This allows for the introduction of
various aryl, heteroaryl, or alkyl groups at the 3-position, enabling the synthesis of large and
diverse compound libraries for high-throughput screening.[6]

e Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline
ring can facilitate the displacement of the bromide by nucleophiles like amines and thiols,
leading to novel derivatives.[6]

o Development of Kinase Inhibitors: Quinolines are a core component of many kinase
inhibitors used in oncology. The ability to modify the 3-position of the tetrahydroquinoline
core allows for the fine-tuning of interactions with the kinase active site.[6]

e Anticancer Research: Various brominated quinoline derivatives have shown significant
antiproliferative activity against cancer cell lines.[5][7] For instance, certain derivatives have
demonstrated inhibitory effects against colon, cervical, and lung cancer cell lines.[5]

o Cba Receptor Antagonists: The 5,6,7,8-tetrahydroquinoline core has been utilized in the
development of C5a receptor antagonists, which have potential applications in inflammatory
diseases.[8]

Part 4: Quality Control and Analytical
Characterization

Ensuring the identity and purity of 3-Bromo-5,6,7,8-tetrahydroquinoline is paramount for its
use in research and development. A combination of spectroscopic techniques is typically
employed for its comprehensive characterization.
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Caption: Workflow for the quality control of 3-Bromo-5,6,7,8-tetrahydroquinoline.
Expected Analytical Data:

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals
corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the
cyclohexene ring. The chemical shifts and coupling patterns will be characteristic of the
substitution pattern.

13C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals for
the nine carbon atoms in the molecule. The carbon attached to the bromine atom will have a
characteristic chemical shift.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the
compound.[9] Due to the presence of bromine, the molecular ion peak will appear as a
characteristic doublet (M+ and M+2) with nearly equal intensities, corresponding to the two
major isotopes of bromine ("°Br and 8!Br).[9]

Conclusion
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3-Bromo-5,6,7,8-tetrahydroquinoline is a commercially available and valuable building block
for the synthesis of novel compounds in drug discovery and development. Its utility stems from
the versatile reactivity of the bromine atom, which allows for the facile introduction of diverse
chemical functionalities. A thorough understanding of its commercial sources, synthetic
background, and analytical characterization is essential for its effective application in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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